4,4'-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] is an organic compound with the molecular formula C20H14F6N2O2. It is also known as 4,4’-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]. This compound is characterized by its unique structure, which includes two trifluoromethyl groups and two amino groups attached to a phenylenebis(oxy) backbone. It appears as a white to almost white crystalline powder and is soluble in organic solvents like methanol .
Preparation Methods
The synthesis of 4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] typically involves the reaction of 1,4-dihydroxybenzene with 2-trifluoromethyl-4-nitroaniline under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the original compound.
Scientific Research Applications
4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds and interact with various biological molecules, while the trifluoromethyl groups contribute to the compound’s lipophilicity and stability. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] include:
4,4’-[1,3-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline]: This compound has a similar structure but with a 1,3-phenylenebis(oxy) backbone instead of 1,4.
4,4’-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]: This is a positional isomer where the trifluoromethyl groups are attached to different positions on the aromatic ring.
The uniqueness of 4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
874438-62-7 |
---|---|
Molecular Formula |
C20H14F6N2O2 |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
4-[4-[4-amino-3-(trifluoromethyl)phenoxy]phenoxy]-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C20H14F6N2O2/c21-19(22,23)15-9-13(5-7-17(15)27)29-11-1-2-12(4-3-11)30-14-6-8-18(28)16(10-14)20(24,25)26/h1-10H,27-28H2 |
InChI Key |
KTWUNJUUJUMFFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)OC3=CC(=C(C=C3)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.